molecular formula C25H17FN4O4S B2749565 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 946252-63-7

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No. B2749565
CAS RN: 946252-63-7
M. Wt: 488.49
InChI Key: BELLRLHLDJZONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17FN4O4S and its molecular weight is 488.49. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

  • A study explored derivatives including 1,3,4-oxadiazole rings, focusing on their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Compounds with oxadiazole showed notable DPPH scavenging activity, suggesting potential applications in managing oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).

Anti-tubercular Agents

  • The 2,4-diaminoquinazoline series, including structures similar to the specified compound, was evaluated as a potential anti-tubercular agent. The study found that specific substitutions at various positions of the quinazolinone core influenced potency, indicating its relevance in tuberculosis drug discovery (Odingo et al., 2014).

Antiviral and Anti-HIV Applications

  • Novel quinolone derivatives featuring an 1,3,4-oxadiazole ring demonstrated inhibitory effects against HIV-1 replication in cell culture, highlighting their potential as anti-HIV agents (Parizadeh et al., 2018).

Anticonvulsant Effects

  • A series of 1,3,4-oxadiazoles derivatives were investigated for their anticonvulsant activities. These compounds interacted with benzodiazepine receptors, suggesting their potential use in managing convulsive disorders (Zarghi et al., 2008).

Antimicrobial and Antioxidant Potentials

  • Compounds featuring quinazolin-4(3H)-one structure showed potent inhibitory actions against bacterial strains and manifested profound antioxidant potential, indicating their potential use in antimicrobial and antioxidant therapies (Kumar et al., 2011).

Antitumor Properties

  • Synthesized 3-benzyl-4(3H)quinazolinone analogues were evaluated for their antitumor activity. Some of these compounds demonstrated broad-spectrum antitumor activity, suggesting their applicability in cancer treatment (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

  • New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring were synthesized and showed potent analgesic and anti-inflammatory activities, indicating their potential in pain and inflammation management (Dewangan et al., 2016).

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELLRLHLDJZONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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